molecular formula C9H14F3NO B2777376 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol CAS No. 1251922-79-8

2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol

Cat. No.: B2777376
CAS No.: 1251922-79-8
M. Wt: 209.212
InChI Key: DIANNDUQQLTYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-7-azaspiro[35]nonan-2-ol is a chemical compound characterized by the presence of a trifluoromethyl group and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of trifluoromethylation reagents in the presence of catalysts. For example, the reaction of a suitable azaspiro compound with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. Additionally, the spirocyclic structure can provide rigidity and stability, which may contribute to its bioactivity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-7-oxaspiro[3.5]nonan-2-amine
  • 2-(Trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-ol

Uniqueness

2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol is unique due to its specific combination of a trifluoromethyl group and a spirocyclic structure. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications .

Properties

IUPAC Name

2-(trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO/c10-9(11,12)8(14)5-7(6-8)1-3-13-4-2-7/h13-14H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIANNDUQQLTYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.